2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid
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Overview
Description
2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is a complex organic compound that features a furan ring, a phenoxyphenyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid typically involves multiple steps. One common approach is to start with the furan-2-ylmethylamine, which is then reacted with a suitable acylating agent to introduce the butanoic acid moiety. The phenoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohol derivatives.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan ring, phenoxyphenyl group, and butanoic acid moiety may all contribute to its activity by binding to different sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-ylmethylamino)-N-(4-phenoxyphenyl)acetamide: This compound shares the furan and phenoxyphenyl groups but has an acetamide moiety instead of a butanoic acid backbone.
Substituted amino-furan-2-yl-acetic acid derivatives: These compounds have similar structural features and may exhibit comparable chemical properties.
Uniqueness
2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H20N2O5 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C21H20N2O5/c24-20(13-19(21(25)26)22-14-18-7-4-12-27-18)23-15-8-10-17(11-9-15)28-16-5-2-1-3-6-16/h1-12,19,22H,13-14H2,(H,23,24)(H,25,26) |
InChI Key |
SSLKNXWYQIZUOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCC3=CC=CO3 |
Origin of Product |
United States |
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